
4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of the dihydropyridine class, which is known for its diverse pharmacological activities. Although the specific compound is not directly described in the provided papers, it is structurally related to the compounds discussed therein. The dihydropyridine core is a common feature in calcium channel blockers and has been extensively studied for its medicinal properties.
Synthesis Analysis
The synthesis of related dihydropyridine compounds involves cyclization reactions and the formation of various derivatives through substitution reactions. For instance, the synthesis of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate involves a cyclization reaction and is characterized by crystallography and molecular modeling . Similarly, the transformation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate under the influence of piperidine as a catalyst and subsequent reactions with hydrazines to form various derivatives is another example of dihydropyridine synthesis .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives can be complex, with the possibility of different orientations of substituents as seen in the crystal structure analysis of the related compound, where the chlorine atom attached to the phenyl group exhibits two possible orientations . Such structural variations can significantly influence the physical and chemical properties of the compounds, as well as their biological activity.
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical reactions to form a wide range of products. For example, reactions with hydrazines can lead to the formation of tetrahydropyridine, dihydropyrazolone, and oxazole derivatives . These reactions are typically carried out in good yields and can be used to synthesize compounds with potential antibacterial activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure. The intermolecular hydrogen bonds and C=H...O interactions play a crucial role in the stability of the crystal structure . The presence of different functional groups, such as cyano, ethylsulfanyl, and carboxamide, in the compound of interest would likely contribute to its unique chemical behavior and potential biological activity. The antibacterial activity of some dihydropyridine derivatives has been observed, although it is described as weak .
Applications De Recherche Scientifique
Oxidation and Structural Analysis
The compound 4-(2-chlorophenyl)-5-cyano-6-(ethylsulfanyl)-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide has been studied for its oxidation properties and structural characterization. In one study, the oxidation of the sulfur atom in a related compound resulted in the formation of a new molecule, whose structure was elucidated using various spectroscopic methods (Krasnova et al., 2013).
Dye Synthesis and Fabric Application
Another research area involves the synthesis of disperse dyes derived from similar compounds. These dyes, after complexation with metals like copper, cobalt, and zinc, were used to dye polyester and nylon fabrics, showing excellent fastness properties and providing various shades (Abolude et al., 2021).
Crystal Structure Determination
The crystal structures of certain compounds structurally related to the compound have been determined to understand the molecular conformations and interactions, providing insights into the structural aspects of such molecules (Kubicki et al., 2000).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-5-cyano-6-ethylsulfanyl-2-methyl-N-(2-methylphenyl)-1,4-dihydropyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3OS/c1-4-29-23-17(13-25)21(16-10-6-7-11-18(16)24)20(15(3)26-23)22(28)27-19-12-8-5-9-14(19)2/h5-12,21,26H,4H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFWRMTGLNIVRCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2C)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

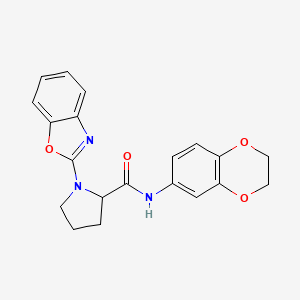
![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)
![1-(2-morpholino-2-oxoethyl)-3-(p-tolyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2529601.png)
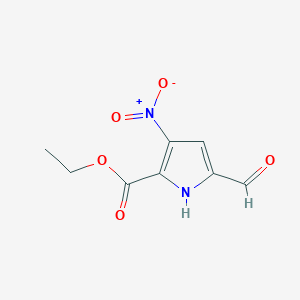
![(1,1-Difluorospiro[2.3]hexan-5-yl)methanesulfonyl chloride](/img/structure/B2529606.png)
![N-{2-[(2,4-difluorophenyl)formamido]ethyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529608.png)
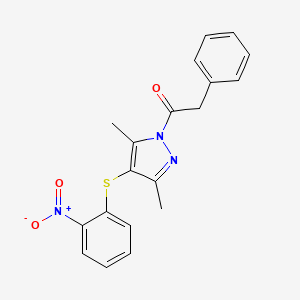
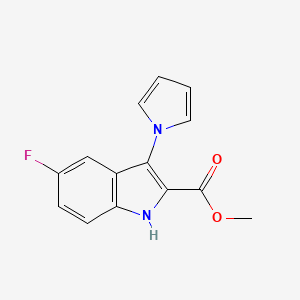
![N-[4-(propan-2-ylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2529613.png)
![(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2529614.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2529615.png)
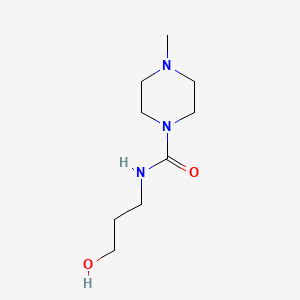
![Bicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B2529617.png)